methyl N-(4-aminophenyl)-N-methylcarbamate
Overview
Description
Methyl N-(4-aminophenyl)-N-methylcarbamate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Methods
The compound has been involved in various chemical synthesis methods. A notable method involves the treatment of 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts leading to the production of 4-nitrophenyl N-methylcarbamate and other analogues, highlighting the compound's potential as a safer alternative to highly toxic substances (Peterson, Houguang, & Ke, 2006). The electrophilic amination of methyl N-(hydroxyphenyl)carbamates has also been studied, showcasing the compound's potential in regioselective synthesis processes (Velikorodov, Kutlalieva, Stepkina, Shustova, & Poddubny, 2020).
Biological Monitoring
In the context of biological monitoring, the compound has been involved in the determination of certain herbicide metabolites in urine, indicating its relevance in environmental and health safety monitoring (Schettgen, Weiss, & Angerer, 2001).
Enzyme-Linked Immunosorbent Assay (ELISA)
The compound has been used in the development of ELISA for the detection of the N-methylcarbamate insecticide metolcarb, indicating its importance in the field of analytical chemistry for monitoring insecticide residues in environmental and agricultural samples (Zhang, Li, Zhu, Xu, Liu, Hu, Jiang, & Cao, 2006).
Thermal Decomposition Studies
The thermal decomposition behavior of related carbamates has been studied, providing insights into the production of industrial materials like methylene-4,4'-di(phenylisocyanate) and the formation of by-products under specific conditions, which is critical for understanding the safety and environmental impact of these processes (Lewandowski & Milchert, 2005).
Mechanism of Action
Target of Action
The primary target of methyl N-(4-aminophenyl)-N-methylcarbamate is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - as well as signal transduction as cyclic adenosine monophosphate (cAMP). They also have a broader role in the central nervous system .
Mode of Action
This compound acts as an inhibitor of the adenosine receptor . It binds to the receptor, preventing its normal function. The Ki value for its action on Rat ecto-5’-Nucleotidase is 29 nM . This interaction with the adenosine receptor leads to changes in the biochemical processes that the receptor is involved in .
Biochemical Pathways
The compound’s interaction with the adenosine receptor affects the biochemical pathways that the receptor is involved in . This includes energy transfer processes involving ATP and ADP, as well as signal transduction processes involving cAMP . The downstream effects of these disruptions would depend on the specific cellular context and the other molecules involved in these pathways.
Result of Action
The result of the compound’s action would be a disruption of the normal functioning of the adenosine receptor . This could lead to changes in energy transfer and signal transduction processes in the cells where the receptor is present . The specific molecular and cellular effects would depend on the context, including the types of cells and the other molecules present.
Properties
IUPAC Name |
methyl N-(4-aminophenyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(12)13-2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGELKXEUSJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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